molecular formula C5H3Cl3O3 B108960 (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid CAS No. 115340-67-5

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid

Cat. No. B108960
M. Wt: 217.43 g/mol
InChI Key: BYYQBAWEAGLGPF-NSCUHMNNSA-N
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Description

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a chemical compound . The molecule consists of 3 Hydrogen atoms, 5 Carbon atoms, 3 Oxygen atoms, and 3 Chlorine atoms, making a total of 14 atoms .


Molecular Structure Analysis

The molecular structure of (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be analyzed using its 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) .

Scientific Research Applications

Pharmacological and Biological Effects of Phenolic Acids

Phenolic acids, particularly Chlorogenic Acid (CGA), exhibit a range of biological and pharmacological effects. These effects include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radical scavenging activities. CGA's ability to modulate lipid metabolism and glucose regulation is notable, making it potentially beneficial in managing hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its hepatoprotective actions are especially significant in protecting against chemical or lipopolysaccharide-induced injuries. These findings suggest a wide spectrum of potential applications for CGA in food additives and therapeutic interventions, replacing synthetic antibiotics and thereby reducing medicinal costs (Naveed et al., 2018).

Nutraceutical and Food Additive Roles of Chlorogenic Acid

Chlorogenic acid is recognized not just for its health-promoting properties but also for its role as a food additive. It demonstrates significant anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, contributing to the treatment of metabolic syndrome. Its antimicrobial properties against a broad spectrum of organisms make it a valuable natural molecule for food preservation. Additionally, its antioxidant activity and protective properties against the degradation of other bioactive food compounds highlight its potential as a crucial component in dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Toxicology and Environmental Impact of 2,4-D Herbicide

The 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, an analog of the compound , is widely used in agriculture and urban settings. Its toxicological and environmental impacts have been a subject of extensive research. Studies focus on its toxicology, mutagenicity, environmental fate, and the efficacy of various advanced oxidation processes (AOPs) in degrading this compound. The understanding of 2,4-D's environmental behavior, risks, and degradation mechanisms is crucial for developing effective strategies for managing its use and mitigating its impact on ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).

Applications in Acidizing Operations for Oil and Gas Extraction

The study of organic acids, including the one , is crucial in acidizing operations for carbonate and sandstone formations in the oil and gas industry. Organic acids are alternatives to hydrochloric acid (HCl) for overcoming issues like high corrosion rates, lack of penetration, and sludging tendencies at high temperatures. These acids, including formic, acetic, citric, and lactic acids, have been utilized in formation damage removal, dissolution, and as iron sequestering agents. Understanding their roles, limitations, and advancements can guide present and future research in enhancing oil and gas extraction processes (Alhamad et al., 2020).

properties

IUPAC Name

(E)-2,4,4-trichloro-3-formylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQBAWEAGLGPF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021536
Record name (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid

CAS RN

115340-67-5
Record name (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115340-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115340675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-TRICHLORO-3-FORMYL-2-BUTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GT1LW79B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-CHLORO-3-(DICHLOROMETHYL)-4-OXOBUTENOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
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(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
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Reactant of Route 5
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Reactant of Route 6
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid

Citations

For This Compound
163
Citations
L Kronberg, B Holmbom, M Reunanen… - … science & technology, 1988 - ACS Publications
Mutagenic compounds in XAD extracts of chlorinated humic water were separated in two stages of fractionation by reversed-phase high-performance liquid chromatography. Analyses …
Number of citations: 179 pubs.acs.org
L Tikkanen, L Kronberg - Mutation Research/Genetic Toxicology, 1990 - Elsevier
The mutagenic activities of the chlorinated butenoic acids recently identified in chlorinated drinking waters were determined by the Salmonella microsome assay and by the SOS …
Number of citations: 88 www.sciencedirect.com
L Kronberg, T Vartiaine - Mutation Research/Genetic Toxicology, 1988 - Elsevier
The Ames mutagenicity and the concentration of the strong Ames mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its geometric isomer E-2-chloro-3-(…
Number of citations: 272 www.sciencedirect.com
P Backlund, A Smeds, B Holmbom - Chemosphere, 1990 - Elsevier
The stabilities of the strong mutagen (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (MX), its geometric E-isomer (E-MX), and its methyl ether 3-chloro-4-(dichloromethyl)-5-methoxy-…
Number of citations: 2 www.sciencedirect.com
VA Långvik, O Hormi - Chemosphere, 1994 - Elsevier
Three compounds, 3,4,5-trimethoxybenzaldehyde (i), 1-dichloromethyl-3,4,5-trimethoxy-benzene (ii) and 3,4,5-trimethoxyphenylacetic acid (iii) were treated with aqueous chlorine at pH …
Number of citations: 20 www.sciencedirect.com
R Kanniganti, JD Johnson, LM Ball… - … science & technology, 1992 - ACS Publications
Although monochloramine has been considered as an alternative disinfectant to chlorine, little is known about the identity of the byproducts from its reaction with natural organics. In this …
Number of citations: 59 pubs.acs.org
L Kronberg, RF Christman - Science of the Total Environment, 1989 - Elsevier
The strong Ames mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX) and its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (E-MX) have been …
Number of citations: 72 www.sciencedirect.com
P Backlund, L Kronberg, L Tikkanen - Chemosphere, 1988 - Elsevier
Humic water was treated with different disinfectants and examined for mutagenicity, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), E-2-chloro-3-(dichloromethyl)-4-…
Number of citations: 69 www.sciencedirect.com
R Kanniganti - 1990 - cdr.lib.unc.edu
Although monochloramine has long been considered as an alternative disinfectant to chlorine, little is known about the by-products from its reactions with natural organics. In this study, …
Number of citations: 2 cdr.lib.unc.edu
AI Smeds - 2000 - elibrary.ru
Genotoxic chloro-organics in pulp bleaching liquors and drinking waters: Occurrence and chemical stability. КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК …
Number of citations: 0 elibrary.ru

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